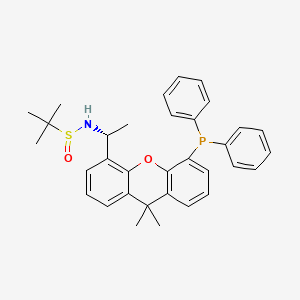![molecular formula C10H21Cl2N3S B13647068 [(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)
[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride typically involves the reaction of 2-aminothiazole with triethylamine in the presence of hydrochloric acid . The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high purity and yield. The compound is often produced in high and ultra-high purity forms, suitable for various applications .
化学反应分析
Types of Reactions
[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or thioethers.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
科学研究应用
[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
- 2-Amino-4-methylthiazole
- 2-Amino-1,3-thiazole
- 4-Methyl-1,3-thiazole
Uniqueness
[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its triethylazanium group enhances its solubility and reactivity compared to other thiazole derivatives .
属性
分子式 |
C10H21Cl2N3S |
|---|---|
分子量 |
286.3 g/mol |
IUPAC 名称 |
(2-amino-1,3-thiazol-4-yl)methyl-triethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C10H20N3S.2ClH/c1-4-13(5-2,6-3)7-9-8-14-10(11)12-9;;/h8H,4-7H2,1-3H3,(H2,11,12);2*1H/q+1;;/p-1 |
InChI 键 |
DMSABGSMZJOLNO-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CC1=CSC(=N1)N.Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)

![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)






![7-Methylbenzo[b]thiophen-2-amine](/img/structure/B13647056.png)
![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)


